2,4-Dibromo-6-(butane-1-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-(butane-1-sulfonyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms, a butane-1-sulfonyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(butane-1-sulfonyl)aniline typically involves multiple steps. One common method is the bromination of aniline derivatives, followed by sulfonylation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides. The reactions are usually carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(butane-1-sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,4-Dibromo-6-(butane-1-sulfonyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(butane-1-sulfonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and sulfonyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Similar in structure but lacks the butane-1-sulfonyl group.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the butane-1-sulfonyl group.
Uniqueness
2,4-Dibromo-6-(butane-1-sulfonyl)aniline is unique due to the presence of both bromine atoms and the butane-1-sulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
84483-29-4 |
---|---|
Molecular Formula |
C10H13Br2NO2S |
Molecular Weight |
371.09 g/mol |
IUPAC Name |
2,4-dibromo-6-butylsulfonylaniline |
InChI |
InChI=1S/C10H13Br2NO2S/c1-2-3-4-16(14,15)9-6-7(11)5-8(12)10(9)13/h5-6H,2-4,13H2,1H3 |
InChI Key |
XYRXZYXNCTXBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.